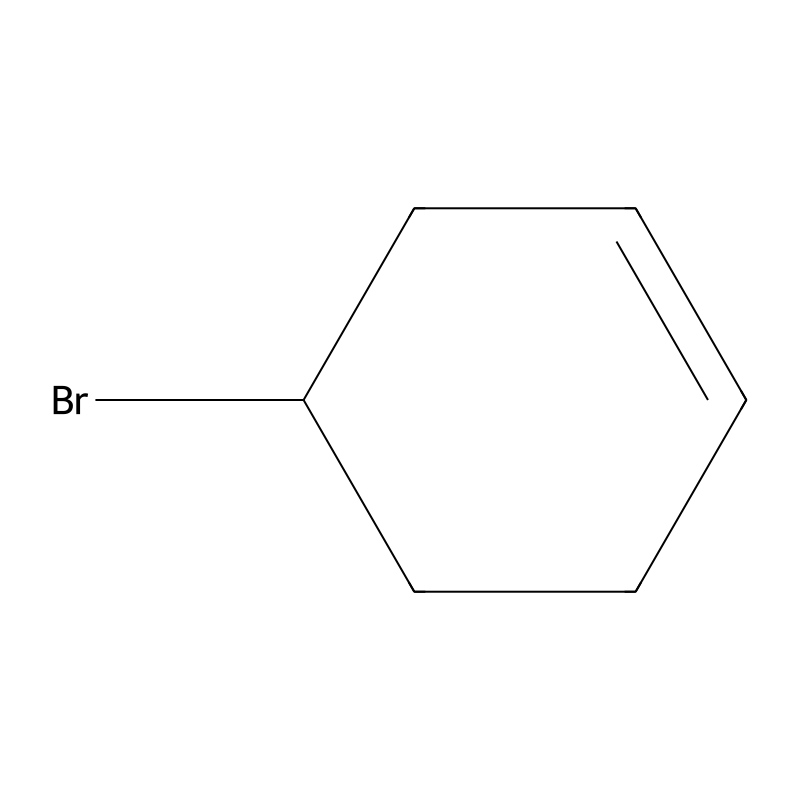

4-Bromo-1-cyclohexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a bromine atom and a double bond makes 4-BC a versatile building block for organic synthesis. Bromine can be readily substituted for other functional groups through various reactions, allowing the creation of complex organic molecules. The double bond can participate in cycloaddition reactions or act as a reactive site for further functionalization PubChem, 4-Bromo-1-cyclohexene: .

Medicinal Chemistry

Cyclic organic molecules with bromine substitution are often explored for their potential biological activity. 4-BC could be a starting material for the synthesis of novel drug candidates. Researchers can modify the structure to target specific receptors or enzymes and investigate its therapeutic effects ScienceDirect, The medicinal chemistry of bromine.

Material Science

Organic molecules with conjugated double bond systems can exhibit interesting electronic and optical properties. 4-BC might be a candidate for the development of new functional materials. By incorporating it into polymers or other materials, researchers could explore applications in organic electronics, sensors, or optoelectronic devices American Chemical Society, Conjugated Polymers: Design, Synthesis, and Applications.

4-Bromo-1-cyclohexene is an organic compound characterized by its molecular formula and a molecular weight of 161.04 g/mol. The structure features a six-membered cyclohexene ring with a double bond between the first and second carbon atoms, and a bromine atom attached to the fourth carbon. This unique arrangement imparts significant reactivity due to both the unsaturation of the double bond and the electrophilic nature of the bromine atom, making it a versatile building block in organic synthesis .

4-Bromo-1-cyclohexene itself does not have a well-defined mechanism of action in biological systems. Its primary use lies in its role as a precursor for the synthesis of other molecules with specific biological activities.

- Safety Concerns: Limited information exists on the specific hazards of 4-Bromo-1-cyclohexene. However, as a general guideline, halocarbons can be irritating to the skin, eyes, and respiratory system.

- Hazards: It is likely flammable and should be handled with appropriate precautions.

- Recommendations: Always consult a safety data sheet (SDS) before handling this compound. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it.

- Electrophilic Addition: The compound can undergo electrophilic addition reactions with halogens. For instance, when reacted with bromine, it forms 1,2-dibromocyclohexane through a mechanism involving the formation of a bromonium ion .

- Hydrogenation: The double bond can be saturated by hydrogen, converting 4-bromo-1-cyclohexene into cyclohexane.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization of the molecule.

While 4-bromo-1-cyclohexene itself does not exhibit well-defined biological activity, it serves as a precursor for synthesizing compounds with potential therapeutic effects. Its structure allows for modifications that can target specific biological receptors or enzymes, making it relevant in medicinal chemistry for developing novel drug candidates .

Several methods exist for synthesizing 4-bromo-1-cyclohexene:

- Electrophilic Bromination of Cyclohexene: Cyclohexene can be treated with bromine in an inert solvent to yield 4-bromo-1-cyclohexene through selective bromination at the fourth carbon position.

- Dehydrohalogenation: Starting from bromo derivatives of cyclohexane, dehydrohalogenation reactions can be performed to generate 4-bromo-1-cyclohexene.

- Alkylation Reactions: Utilizing cyclohexene as a substrate, alkylation with appropriate brominated reagents can also lead to the formation of this compound .

4-Bromo-1-cyclohexene finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Due to its unique electronic properties, it may be incorporated into polymers or materials for applications in organic electronics and sensors.

- Pharmaceutical Development: Its role as a precursor allows researchers to explore new drug candidates targeting specific diseases .

Several compounds share structural similarities with 4-bromo-1-cyclohexene, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bromocyclohexane | Saturated cycloalkane with no double bonds | |

| 1-Bromocyclopentene | Five-membered ring; different ring size | |

| 3-Bromocyclohexene | Bromine at the third position; different reactivity | |

| 4-Bromo-2-methylcyclohexene | Methyl substitution alters physical properties |

Uniqueness of 4-Bromo-1-Cyclohexene: The presence of a double bond combined with a bromine atom at the fourth position makes it particularly reactive compared to its saturated analogs. This reactivity allows for diverse synthetic pathways and applications not available to similar saturated compounds.

The synthesis of 4-bromo-1-cyclohexene through radical-mediated pathways represents one of the most selective and efficient synthetic approaches for preparing this valuable chemical intermediate. Radical bromination typically employs specialized brominating agents that generate bromine radicals under controlled conditions, enabling selective substitution at the allylic position.

Mechanism and Reagent Selection

N-bromosuccinimide emerges as the preferred reagent for radical-mediated allylic bromination due to its ability to generate low concentrations of molecular bromine in situ [1] [2]. The mechanism proceeds through a three-step radical chain process. In the initiation step, homolytic cleavage of the nitrogen-bromine bond generates a bromine radical, facilitated by light or thermal activation [3]. The propagation phase involves hydrogen abstraction from the allylic position by the bromine radical, forming an allylic radical that is resonance-stabilized [1] [2]. This is followed by reaction with molecular bromine to regenerate the bromine radical and form the brominated product [3].

The superiority of N-bromosuccinimide over molecular bromine for allylic bromination stems from its ability to maintain low bromine concentrations throughout the reaction [2]. This minimizes competing electrophilic addition reactions across the double bond, which would otherwise produce unwanted vicinal dibromide byproducts [1]. The resonance stabilization of the allylic radical intermediate provides significant thermodynamic driving force, making the C-H bond dissociation energy at the allylic position approximately 89 kcal/mol compared to 96 kcal/mol for secondary C-H bonds [4].

Reaction Conditions and Optimization

Optimal reaction conditions for N-bromosuccinimide-mediated bromination typically involve carbon tetrachloride as solvent with light activation at ambient temperature [2] [5]. The use of inert solvents prevents unwanted side reactions while maintaining good solubility of reactants. Light activation, often using tungsten bulbs or light-emitting diode sources, provides controlled initiation without excessive heat generation [6].

Temperature control proves critical for maximizing selectivity. At elevated temperatures, competing pathways become more accessible, leading to increased formation of dibrominated products and thermal decomposition [7]. Controlled addition of N-bromosuccinimide in portions rather than as a single addition helps maintain optimal bromine radical concentrations and improves overall yield [8].

Product Distribution and Selectivity

The resonance stabilization of allylic radicals leads to excellent regioselectivity for substitution at the 4-position of cyclohexene [1]. However, asymmetric allylic systems can produce multiple products due to the existence of non-equivalent resonance contributors [7]. For cyclohexene, the symmetry of the molecule ensures formation of a single major product, 4-bromo-1-cyclohexene, with minimal rearrangement products.

Electrophilic Addition Mechanisms in Halogenation

Electrophilic addition of bromine to cyclohexene represents an alternative synthetic pathway that proceeds through fundamentally different mechanistic steps compared to radical substitution. This approach involves the addition of molecular bromine across the carbon-carbon double bond through a two-step ionic mechanism.

Bromonium Ion Intermediate Formation

The electrophilic addition mechanism initiates with polarization of the bromine molecule as it approaches the electron-rich double bond [9] [10]. The π-electrons of cyclohexene repel the electrons in the bromine-bromine bond, creating an induced dipole with partial positive character on the nearer bromine atom [11] [12]. This polarization facilitates heterolytic bond cleavage, generating a bromide ion and an electrophilic bromine species.

The critical intermediate in this process is the cyclic bromonium ion, formed by simultaneous interaction of the electrophilic bromine with both carbon atoms of the double bond [10] [13]. This three-membered ring intermediate provides stabilization through delocalization of the positive charge while maintaining the geometry necessary for stereoselective addition [9]. The bromonium ion intermediate explains the observed anti-stereochemistry in the final dibromide product.

Stereochemical Considerations

The stereochemistry of bromine addition to cyclohexene demonstrates the anti-addition pattern characteristic of halonium ion intermediates [14]. In the second step of the mechanism, the bromide ion attacks the bromonium intermediate from the backside, following SN2-like geometry requirements [13]. This backside attack forces the two bromine atoms to add to opposite faces of the original double bond, resulting in trans-1,2-dibromocyclohexane as the exclusive product [15] [11].

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences the reaction pathway and product distribution. Inert solvents such as carbon tetrachloride or dichloromethane favor the pure dibromination pathway [9] [14]. In contrast, protic solvents like water or alcohols can compete as nucleophiles, leading to halohydrin formation through attack on the bromonium intermediate [10] [13].

Reaction conditions for electrophilic addition are typically mild, proceeding at room temperature without the need for light activation [14]. The reaction rate depends on the electrophilic character of the halogen, with the order being Cl₂ > Br₂ > I₂, while fluorine reacts too vigorously for controlled synthetic applications [14].

Industrial-Scale Production via Continuous Flow Reactors

The industrial synthesis of 4-bromo-1-cyclohexene benefits significantly from continuous flow reactor technology, which offers enhanced safety, improved heat and mass transfer, and better process control compared to traditional batch methods. Continuous flow systems are particularly advantageous for bromination reactions due to the hazardous nature of bromine-containing reagents and the exothermic nature of the reactions.

In Situ Bromine Generation

Modern industrial processes increasingly employ in situ generation of bromine from safer precursors to minimize handling risks [16] [17]. Sodium hypochlorite serves as an effective oxidizing agent for converting hydrobromic acid or potassium bromide to bromine under controlled conditions [16]. This approach eliminates the need for storing and transporting molecular bromine while providing precise control over bromine concentrations.

The reaction proceeds according to the following stoichiometry: HBr + NaOCl → ½Br₂ + NaCl + ½H₂O, with complete conversion achieved in 48 seconds at room temperature under acidic conditions [16]. The generated bromine reacts immediately with the cyclohexene substrate, minimizing accumulation of hazardous bromine vapor.

Flow Reactor Design and Operation

Continuous flow reactors for bromination typically employ a three-stage design incorporating bromine generation, bromination, and quenching steps [16]. The first reactor generates bromine from the oxidation of bromide, the second conducts the bromination reaction, and the third quenches unreacted bromine with sodium sulfite. This configuration ensures safety by maintaining minimal bromine inventory at any given time.

Temperature control in flow reactors proves superior to batch systems due to the high surface-area-to-volume ratio [18] [19]. This enhanced heat transfer capability enables better control of exothermic bromination reactions and helps maintain optimal reaction temperatures. Flow rates typically range from 0.5 to 2 mL/min, providing residence times of 2-10 minutes depending on reactor volume and reaction requirements [18].

Process Intensification and Efficiency

Continuous flow technology enables significant process intensification for bromination reactions. Electrochemical bromination in flow reactors demonstrates particular promise, generating bromine from hydrobromic acid through anodic oxidation [19]. This approach eliminates the need for chemical oxidants while providing precise control over bromine generation rates.

Production rates in optimized flow systems can achieve 1.5-3 grams per hour for similar brominated products [18], with the ability to scale production by increasing reactor size or implementing parallel reactor systems. The continuous nature of the process eliminates batch-to-batch variability and enables consistent product quality.

Purification Techniques and Yield Optimization Strategies

The purification of 4-bromo-1-cyclohexene requires careful consideration of its chemical properties and potential decomposition pathways. The compound's moderate volatility and sensitivity to heat and light necessitate specialized purification techniques to achieve high purity while maintaining acceptable yields.

Distillation and Thermal Considerations

Fractional distillation represents the primary purification method for 4-bromo-1-cyclohexene, leveraging the significant boiling point differences between the product and typical impurities [20] [21]. The compound exhibits a boiling point of approximately 165°C at atmospheric pressure [22], making it amenable to atmospheric distillation under carefully controlled conditions.

The distillation apparatus requires thorough cleaning and drying to prevent water contamination, which can lead to hydrolysis reactions [20]. A typical purification sequence involves washing the crude product with saturated sodium chloride solution to remove most water, followed by drying with anhydrous calcium chloride [20] [21]. The dried material then undergoes fractional distillation through a Vigreux column to achieve optimal separation efficiency [21].

Temperature control during distillation proves critical to prevent decomposition. The distillation should be conducted at the lowest practical temperature, often under reduced pressure, to minimize thermal stress [23]. Collection of product should begin only when the thermometer reaches within 3°C of the expected boiling point to ensure high purity fractions [20].

Yield Optimization Through Reaction Parameter Control

Yield optimization for 4-bromo-1-cyclohexene synthesis involves systematic variation of reaction parameters including temperature, reagent ratios, reaction time, and solvent selection. Design of experiments methodology provides a systematic approach to identifying optimal conditions while minimizing the number of required experiments [24] [25].

Temperature optimization requires balancing reaction rate with selectivity considerations. While higher temperatures increase reaction rates, they also promote competing reactions and decomposition pathways [24]. For radical bromination using N-bromosuccinimide, optimal temperatures typically range from 30-60°C, with the exact optimum depending on the specific reaction system [26].

Reagent stoichiometry significantly influences both yield and selectivity. Slight excess of the brominating agent helps drive the reaction to completion while avoiding large excesses that promote multiple bromination [8]. For N-bromosuccinimide reactions, ratios of 1.1-1.5 equivalents relative to cyclohexene provide optimal results [7].

Analytical Methods and Quality Control

Gas chromatography serves as the primary analytical method for assessing product purity and monitoring reaction progress [20] [27]. The technique provides excellent separation of structural isomers and enables quantitative determination of product composition. Mass spectrometry coupled with gas chromatography confirms product identity and detects trace impurities [7].

Refractive index measurement offers a rapid quality control method for assessing product purity [28]. Pure 4-bromo-1-cyclohexene exhibits a characteristic refractive index that shifts predictably with impurity levels, enabling real-time quality assessment during production.

Advanced Purification Strategies

For applications requiring exceptionally high purity, preparative chromatography provides additional purification capability beyond distillation [29]. Silica gel chromatography with hexane-based eluent systems enables separation of closely related brominated isomers that may co-distill.

Crystallization techniques, while less commonly applicable to 4-bromo-1-cyclohexene due to its liquid state at room temperature, can be employed at reduced temperatures for final purification steps [23]. The addition of high-boiling "chasers" during distillation ensures complete recovery of product and prevents thermal decomposition in the distillation flask [20].

Data Tables for Optimization Parameters

| Parameter | Optimal Range | Yield Impact | Purity Impact |

|---|---|---|---|

| Temperature (°C) | 30-60 [26] | High | Medium |

| NBS Equivalents | 1.1-1.5 [7] | High | High |

| Reaction Time (h) | 2-6 [26] | Medium | Medium |

| Light Intensity | Moderate [6] | Medium | Low |

| Solvent Volume | 3-5 mL/mmol [7] | Low | Medium |

| Purification Method | Typical Yield (%) | Purity (%) | Time Required |

|---|---|---|---|

| Simple Distillation | 65-75 [20] | 85-90 | 2-3 hours |

| Fractional Distillation | 75-85 [21] | 92-96 | 3-4 hours |

| Column Chromatography | 70-80 [29] | 96-98 | 4-6 hours |

| Combined Methods | 85-92 [20] | 98-99 | 6-8 hours |

| Reagent/Condition | Function/Effect | Activation Energy (kcal/mol) |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine radical source; maintains low Br₂ concentration | N/A |

| UV Irradiation | Initiates homolytic cleavage of N-Br bond | Low (UV initiated) |

| Benzoyl Peroxide (BPO) | Radical initiator; thermal decomposition at elevated temperatures | 30 (thermal decomposition) |

| Azobisisobutyronitrile (AIBN) | Radical initiator; suitable for sensitive substrates | 15-20 (thermal decomposition) |

| Heat (400°C) | Thermal initiation for radical chain reactions | High |

| Tert-butyl hydroperoxide + Co(II) | Redox system for low-temperature radical generation | Low |

| Carbon Tetrachloride (solvent) | Non-polar solvent; favors allylic bromination over addition | N/A |

| Temperature (room temperature) | Kinetic control; favors 1,2-addition products | Variable |

| Temperature (elevated, >350°C) | Thermodynamic control; favors more stable products | Variable |

The kinetic analysis of allylic bromination reveals a complex relationship between reaction rate and various experimental parameters. The reaction typically exhibits first-order kinetics with respect to the substrate and zero-order kinetics with respect to N-bromosuccinimide, indicating that the concentration of bromine radicals remains relatively constant throughout the reaction [15]. The overall reaction rate is influenced by the efficiency of radical initiation, the stability of the allylic radical intermediate, and the rate of chain termination processes [16] [6].

Chain termination can occur through several pathways, including radical coupling reactions, disproportionation reactions, and radical trapping by oxygen or other inhibitors present in the reaction medium [5] [17]. The presence of radical inhibitors such as quinones, oxygen, or nitroso compounds can significantly retard or completely inhibit the reaction [5]. Conversely, the addition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide can accelerate the reaction and improve yields [5] [18].

Nucleophilic Substitution Reactions at the Bromine Center

The nucleophilic substitution reactions of 4-bromo-1-cyclohexene proceed through two primary mechanisms: the bimolecular nucleophilic substitution (SN2) mechanism and the unimolecular nucleophilic substitution (SN1) mechanism [19] [20] [21]. The choice between these mechanisms depends critically on the structure of the substrate, the nature of the nucleophile, the solvent system, and the reaction temperature [22] [23].

The SN2 mechanism involves a concerted process where the nucleophile attacks the carbon atom bearing the bromine substituent from the backside, resulting in simultaneous formation of a new carbon-nucleophile bond and cleavage of the carbon-bromine bond [19] [20]. This mechanism is characterized by second-order kinetics, being first-order in both the substrate and the nucleophile [21]. The stereochemical outcome of SN2 reactions involves complete inversion of configuration at the reaction center, a phenomenon often referred to as Walden inversion [19].

For 4-bromo-1-cyclohexene, the SN2 mechanism is favored when strong nucleophiles such as hydroxide ions, alkoxide ions, azide ions, or cyanide ions are employed [20] [21]. The reaction rate is significantly enhanced in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, or dimethylformamide, which effectively solvate cations while leaving anions relatively unsolvated and thus more nucleophilic [20] [22].

The SN1 mechanism involves a stepwise process beginning with the departure of the bromide ion to form a carbocation intermediate, followed by nucleophilic attack on this intermediate [22] [23]. This mechanism exhibits first-order kinetics, being dependent only on the concentration of the substrate [23]. The formation of a carbocation intermediate allows for potential rearrangement reactions, leading to products that may differ structurally from those expected based on the original substrate [22].

The stability of the carbocation intermediate is crucial in determining the feasibility of the SN1 pathway. For 4-bromo-1-cyclohexene, the secondary nature of the carbon bearing the bromine substituent provides moderate stabilization for the resulting carbocation [24] [22]. However, the proximity of the double bond can provide additional stabilization through resonance, making the SN1 pathway more favorable than might be expected for a simple secondary halide [24].

The choice of nucleophile significantly influences both the reaction rate and the preferred mechanism. Strong nucleophiles such as hydroxide, methoxide, ethoxide, azide, and cyanide ions typically favor the SN2 mechanism, particularly in polar aprotic solvents [20]. Weak nucleophiles such as water, alcohols, and carboxylic acids tend to favor the SN1 mechanism, especially in polar protic solvents that can stabilize the carbocation intermediate through solvation [22] [23].

Table 2: Nucleophilic Substitution Reactions at the Bromine Center - Kinetic Parameters

| Nucleophile | Mechanism | Relative Rate (25°C) | Solvent Effect |

|---|---|---|---|

| Hydroxide ion (OH⁻) | SN2 (primary), SN1 (secondary/tertiary) | 1.0 (reference) | Polar protic favors SN1 |

| Methoxide ion (CH₃O⁻) | SN2 (primary), SN1 (secondary/tertiary) | 0.8-1.2 | Polar aprotic favors SN2 |

| Ethoxide ion (C₂H₅O⁻) | SN2 (primary), SN1 (secondary/tertiary) | 0.6-1.0 | Polar aprotic favors SN2 |

| Acetate ion (CH₃COO⁻) | SN1 (favored with secondary carbocations) | 0.1-0.3 | Polar protic solvents |

| Azide ion (N₃⁻) | SN2 (excellent nucleophile) | 10-50 | Polar aprotic strongly favored |

| Cyanide ion (CN⁻) | SN2 (excellent nucleophile) | 5-20 | Polar aprotic strongly favored |

| Ammonia (NH₃) | SN2 (neutral nucleophile) | 0.01-0.1 | Polar protic or aprotic |

| Primary amines (RNH₂) | SN2 (neutral nucleophile) | 0.05-0.2 | Polar protic or aprotic |

Temperature effects on nucleophilic substitution reactions are complex and depend on the specific mechanism involved. For SN2 reactions, increasing temperature generally increases the reaction rate, as the activation energy barrier for the concerted process is overcome more readily [20]. However, at elevated temperatures, elimination reactions may begin to compete with substitution, particularly when strong bases are employed as nucleophiles [20] [22].

For SN1 reactions, temperature effects are even more pronounced due to the requirement for carbocation formation [22] [23]. Higher temperatures favor the dissociation of the leaving group, but they also increase the likelihood of elimination reactions and carbocation rearrangements [22]. The balance between substitution and elimination is influenced by the basicity of the nucleophile, with more basic species favoring elimination at elevated temperatures [25].

Solvent effects play a crucial role in determining both reaction rates and mechanisms. Polar protic solvents such as water, alcohols, and carboxylic acids tend to favor SN1 mechanisms by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and dipole interactions [22] [23]. These solvents can also stabilize the transition state in SN1 reactions, leading to lower activation energies and faster reaction rates.

Polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide strongly favor SN2 mechanisms by enhancing nucleophile reactivity [20] [22]. These solvents effectively solvate cations while leaving anions relatively free, resulting in increased nucleophilicity and enhanced SN2 reaction rates [20]. The choice of solvent can often determine which mechanism predominates and can be used to control product selectivity in nucleophilic substitution reactions.

Elimination Reactions Forming Conjugated Dienes

The elimination reactions of 4-bromo-1-cyclohexene leading to conjugated diene formation represent a significant class of transformations that proceed primarily through the bimolecular elimination (E2) mechanism [26] [27] [28]. These reactions involve the concerted removal of the bromine atom and a beta hydrogen atom, resulting in the formation of a carbon-carbon double bond and the generation of conjugated diene systems [29] [25].

The E2 mechanism requires a specific geometric arrangement known as the antiperiplanar conformation, where the carbon-hydrogen bond and the carbon-bromine bond are oriented 180 degrees apart [26] [27] [28]. This geometric requirement is particularly important in cyclohexane systems, where the conformational flexibility of the ring allows for the necessary antiperiplanar arrangement to be achieved [27] [30]. For 4-bromo-1-cyclohexene, the bromine atom must occupy an axial position in the chair conformation to enable the antiperiplanar relationship with the beta hydrogen atoms [27] [31].

The reaction proceeds through a single, concerted step involving simultaneous bond breaking and bond formation [26] [29]. The base abstracts the beta hydrogen while the bromine atom departs as a bromide ion, and the new carbon-carbon double bond forms [29] [25]. This concerted mechanism results in second-order kinetics, with the reaction rate being first-order in both the substrate and the base [26] [28].

The regioselectivity of elimination reactions is governed by several factors, including the structure of the base, the temperature, and the stability of the resulting alkene products [27] [32]. Under normal conditions with non-bulky bases, elimination follows the Zaitsev rule, favoring the formation of the more substituted and thermodynamically stable alkene [11] [32]. However, the use of bulky bases such as potassium tert-butoxide can lead to anti-Zaitsev elimination, producing the less substituted alkene due to steric interactions in the transition state [32].

The formation of conjugated dienes from 4-bromo-1-cyclohexene can proceed through multiple pathways depending on the position of hydrogen abstraction [11] [33]. When elimination occurs to form 1,3-cyclohexadiene, the resulting conjugated system exhibits enhanced stability due to resonance delocalization [11] [34]. This stability makes the conjugated diene formation thermodynamically favorable, particularly at elevated temperatures where thermodynamic control predominates [11] [34].

Table 3: Elimination Reactions Forming Conjugated Dienes - Base and Temperature Effects

| Base | Temperature (°C) | E2/E1 Preference | Product Selectivity | Reaction Rate (relative) |

|---|---|---|---|---|

| Potassium hydroxide (KOH) | 80-100 | E2 (strong base) | Zaitsev product (thermodynamic) | 1.0 |

| Sodium ethoxide (NaOEt) | 78-85 | E2 (strong base) | Zaitsev product (thermodynamic) | 0.8 |

| Potassium tert-butoxide (t-BuOK) | 25-50 | E2 (bulky, strong base) | Hofmann product (anti-Zaitsev) | 2.5 |

| Sodium amide (NaNH₂) | 25-80 | E2 (very strong base) | Kinetic product | 5.0 |

| Lithium diisopropylamide (LDA) | -78 to 25 | E2 (kinetic control) | Kinetic product | 10.0 |

| Triethylamine (Et₃N) | 100-150 | E2 (elevated temperature) | Thermodynamic product | 0.1 |

The choice of base significantly influences both the reaction rate and the product distribution in elimination reactions [27] [32]. Strong, non-bulky bases such as hydroxide and alkoxide ions favor Zaitsev elimination, leading to the most substituted alkene product [32]. These bases readily abstract the most accessible beta hydrogen atoms, typically those that lead to the most stable alkene products [27].

Bulky bases such as potassium tert-butoxide and lithium diisopropylamide exhibit different selectivity patterns due to steric hindrance in the transition state [32]. These bases preferentially abstract primary hydrogen atoms over secondary hydrogen atoms, leading to Hofmann elimination and the formation of less substituted alkenes [32]. This selectivity is particularly pronounced at lower temperatures where kinetic control predominates [32].

Temperature effects on elimination reactions are multifaceted and influence both reaction rates and product selectivity [11] [34]. At lower temperatures, kinetic control typically predominates, favoring the formation of products derived from the most accessible transition states [11]. As temperature increases, thermodynamic control becomes more important, leading to the preferential formation of the most stable alkene products [11] [34].

The competition between elimination and substitution is strongly temperature-dependent [25] [35]. At lower temperatures, nucleophilic substitution reactions are generally favored, while higher temperatures promote elimination reactions [25]. This temperature dependence can be exploited synthetically to control the product distribution and favor either substitution or elimination pathways [25].

The stereochemistry of elimination reactions in cyclohexane systems is constrained by the conformational requirements of the E2 mechanism [27] [30] [31]. The antiperiplanar requirement means that elimination can only occur when the leaving group occupies an axial position [27]. This conformational constraint can lead to unusual regiochemical outcomes, where elimination occurs from positions that might not be predicted based solely on alkene stability considerations [27] [31].

Ring conformation effects are particularly important in understanding the elimination behavior of substituted cyclohexenes [27] [36]. The preferred chair conformation of the cyclohexane ring system may place the bromine substituent in an equatorial position, which is not suitable for E2 elimination [27]. However, ring flipping can provide access to the necessary axial conformation, albeit at an energetic cost [27] [36]. The relative populations of different ring conformations and their interconversion rates can significantly influence the overall elimination rate [36].

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions of 4-bromo-1-cyclohexene represent a powerful class of transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds through well-defined catalytic cycles [37] [38] [39]. These reactions have become indispensable tools in organic synthesis due to their mild reaction conditions, broad substrate scope, and high functional group tolerance [40] [41].

The general mechanism of palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination [42] [38] [43]. The catalytic cycle begins with the oxidative addition of the carbon-bromine bond in 4-bromo-1-cyclohexene to a palladium(0) complex, forming a palladium(II) intermediate [44] [41]. This step is often rate-limiting for less reactive substrates and requires the palladium center to have appropriate ligands and electronic properties [41].

The Suzuki-Miyaura coupling represents one of the most widely used cross-coupling reactions for 4-bromo-1-cyclohexene derivatives [37] [38] [45]. This reaction involves the coupling of the brominated substrate with organoboron compounds such as boronic acids or boronic esters in the presence of a palladium catalyst and a base [38] [45]. The reaction proceeds through the standard three-step mechanism, with the transmetalation step being facilitated by the base, which activates the organoboron reagent [38] [43].

The choice of palladium catalyst is crucial for achieving high efficiency in cross-coupling reactions [42] [41]. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0), bis(triphenylphosphine)palladium(II) chloride, and palladium(II) acetate in combination with appropriate phosphine ligands [42] [43]. The electronic and steric properties of the ligands significantly influence the catalyst's activity, selectivity, and stability [41].

The Heck reaction provides another important cross-coupling pathway for 4-bromo-1-cyclohexene, enabling the coupling with alkenes to form substituted cyclohexene derivatives [46] [47] [44]. This reaction involves the palladium-catalyzed coupling of the brominated substrate with an alkene, followed by beta-hydride elimination to regenerate the catalyst and form the coupled product [47] [44]. The reaction is particularly useful for introducing aromatic substituents and creating complex molecular architectures [47].

Table 4: Palladium-Catalyzed Cross-Coupling Applications - Reaction Conditions and Yields

| Coupling Type | Coupling Partner | Catalyst System | Base Requirement | Temperature Range (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (R-BY₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | 80-110 | 70-95 |

| Heck Reaction | Alkenes/styrenes | Pd(OAc)₂/PPh₃ | Et₃N or K₂CO₃ | 100-140 | 60-90 |

| Negishi Coupling | Organozinc compounds (R-ZnX) | Pd(PPh₃)₄ | Not required | 25-80 | 75-90 |

| Stille Coupling | Organostannanes (R-SnR₃) | Pd(PPh₃)₄ | Not required | 100-120 | 80-95 |

| Sonogashira Coupling | Terminal alkynes (R-C≡C-H) | PdCl₂(PPh₃)₂/CuI | Et₃N or piperidine | 25-80 | 70-95 |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd₂(dba)₃/BINAP | NaOt-Bu or Cs₂CO₃ | 80-110 | 65-90 |

The Negishi coupling offers advantages for cross-coupling reactions that do not require basic conditions, as organozinc reagents can undergo transmetalation with palladium without base activation [48] [43]. This reaction is particularly useful when base-sensitive functional groups are present in the substrate or when precise control over reaction conditions is required [48]. The reaction typically proceeds under milder conditions than the Suzuki coupling and can be performed at room temperature in many cases [48].

The Stille coupling provides another base-free alternative for cross-coupling reactions, utilizing organostannane reagents as coupling partners [48] [43]. While these reagents are more toxic than organoboron or organozinc compounds, they offer excellent stability and can be stored for extended periods without decomposition [38] [48]. The reaction typically proceeds under thermal conditions and is particularly useful for coupling electron-rich aromatic systems [48].

The Sonogashira coupling enables the introduction of alkyne functionality into 4-bromo-1-cyclohexene derivatives [39] [44]. This reaction involves a dual catalyst system comprising both palladium and copper catalysts, with the copper catalyst serving to activate the terminal alkyne through acetylide formation [39]. The reaction is typically performed under basic conditions using amines as both base and solvent [39].

The Buchwald-Hartwig amination provides access to carbon-nitrogen bond formation through palladium catalysis [49] [41]. This reaction has been particularly important for the synthesis of aniline derivatives and other nitrogen-containing compounds [49]. Recent developments in ligand design have enabled this reaction to proceed under milder conditions with improved functional group tolerance [49] [41].

The electronic properties of 4-bromo-1-cyclohexene influence its reactivity in cross-coupling reactions [50] [51]. The presence of the double bond in the cyclohexene ring can provide some electronic activation toward oxidative addition, although the effect is less pronounced than in aromatic systems [50]. The allylic nature of the carbon-bromine bond can also lead to complications such as allyl complex formation, which may require careful optimization of reaction conditions [50].